molecular formula C15H15ClN2O3S B6959926 N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6959926
M. Wt: 338.8 g/mol
InChI Key: OXRAVSMFWLUHJH-UHFFFAOYSA-N
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Description

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties

Properties

IUPAC Name

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-2-1-12(21-13)15(20)18-6-3-11(4-7-18)17-14(19)10-5-8-22-9-10/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRAVSMFWLUHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the chlorofuran and piperidine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]benzamide
  • N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]pyridine-3-carboxamide

Uniqueness

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties. This makes it distinct from similar compounds that contain benzene or pyridine rings instead of thiophene.

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